DOTA-PEG3-C2-azide
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Overview
Description
DOTA-PEG3-C2-azide is a complex molecule that consists of three distinct functional groups: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), PEG (polyethylene glycol), and azide (-N3). This compound is known for its versatility and is widely used in various scientific research applications, including diagnostic imaging, cancer therapy, and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTA-PEG3-C2-azide typically involves the following steps:
Preparation of DOTA: DOTA is synthesized from cyclen (1,4,7,10-tetraazacyclododecane) through a series of reactions involving acetic anhydride and other reagents.
PEGylation: The PEG linker is introduced by reacting DOTA with a PEG derivative, such as PEG3, under controlled conditions.
Azide Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and solid-phase synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
DOTA-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the click chemistry reaction with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Azide salts (e.g., sodium azide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products
Scientific Research Applications
DOTA-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in bioconjugation and click chemistry reactions.
Biology: Employed in the development of multifunctional imaging probes for non-invasive diagnosis of diseases.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging and cancer therapy.
Industry: Applied in drug research and development to improve drug delivery and efficacy.
Mechanism of Action
The mechanism of action of DOTA-PEG3-C2-azide involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation reactions.
DOTA-PEG-azide: Similar structure but with different PEG linker lengths, used in drug research and development.
Uniqueness
DOTA-PEG3-C2-azide is unique due to its combination of functional groups, which allows for a wide range of applications in various fields. Its ability to form stable metal complexes, enhance solubility, and participate in click chemistry reactions makes it a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C24H44N8O10 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H44N8O10/c25-28-27-2-12-41-14-16-42-15-13-40-11-1-26-21(33)17-29-3-5-30(18-22(34)35)7-9-32(20-24(38)39)10-8-31(6-4-29)19-23(36)37/h1-20H2,(H,26,33)(H,34,35)(H,36,37)(H,38,39) |
InChI Key |
BQALWOITVKFAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCN=[N+]=[N-])CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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